molecular formula C19H20FN3O B5661516 (3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine

Cat. No. B5661516
M. Wt: 325.4 g/mol
InChI Key: YBVQMCULEORWBN-SJORKVTESA-N
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Description

Synthesis Analysis

Synthesis of pyrrolidine derivatives, including those structurally related to the compound , often involves diastereoselective synthesis or 1,3-dipolar cycloaddition reactions. These methods allow for the creation of pyrrolidines with specific stereochemistry, essential for the compound's biological activity and chemical properties (Carson & Kerr, 2005), (Kotian et al., 2005).

Molecular Structure Analysis

The crystal structure and molecular geometry of related pyrrolidine compounds reveal that these molecules can exhibit planar conformations, except for certain rings adopting an envelope conformation. This structural feature is critical for their interactions and functional activity (Sharma et al., 2013).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in various chemical reactions, including enamine alkylation and dehydrating condensation, which are pivotal for synthesizing complex organic molecules with diverse biological activities. These reactions are essential for the modification and functionalization of the pyrrolidine core (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives are significantly influenced by their molecular structure. For instance, the presence of cyclopropyl and fluorophenyl groups can affect the compound's solubility, melting point, and stability, which are crucial for its application in different chemical contexts (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are defined by the compound's functional groups and stereochemistry. These properties are critical for the compound's potential applications in medicinal chemistry and materials science. The synthesis and characterization of similar compounds provide insights into their reactivity and potential chemical applications (Liang et al., 2012).

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-15-3-1-2-13(8-15)18-7-6-14(9-22-18)19(24)23-10-16(12-4-5-12)17(21)11-23/h1-3,6-9,12,16-17H,4-5,10-11,21H2/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVQMCULEORWBN-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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